2-(4-formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
The compound “2-(4-formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic aromatic compound . Thiazoles are characterized by a five-membered ring system that includes two carbon atoms, two nitrogen atoms, and one sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Thiazoles, for example, are known to participate in a variety of chemical reactions .Scientific Research Applications
Hypoglycemic Activity
2-(4-formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide derivatives have been studied for their potential hypoglycemic activity. In a study by Nikalje, Deshp, and Une (2012), novel 2, 4-thiazolidinedione derivatives exhibited promising hypoglycemic activity in an animal model, offering insights into their potential therapeutic applications for diabetes management Nikalje, Deshp, & Une, 2012.
Anti-inflammatory and Analgesic Properties
New N,N-Diphenyl Amine Derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities, suggesting potential applications in pain and inflammation management Kumar & Mishra, 2020.
Antioxidant Activity
Koppireddi et al. (2013) synthesized and evaluated a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, finding that some derivatives possess notable antioxidant and anti-inflammatory activities, indicating their potential use in conditions associated with oxidative stress Koppireddi et al., 2013.
Antimicrobial Applications
Research by Fuloria et al. (2014) on Schiff Bases and Thiazolidinone Derivatives of this compound revealed their potential as antimicrobial agents, with significant antibacterial and antifungal activities Fuloria et al., 2014.
Anticancer Activity
Bayazeed and Alnoman (2020) synthesized new thiazole-pyridine hybrids containing the 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide moiety, which exhibited significant in vitro anticancer activity against various cancer cell lines Bayazeed & Alnoman, 2020.
Optoelectronic Applications
Camurlu and Guven (2015) studied thiazole-based polythiophenes, highlighting the potential of thiazole-containing monomers in the development of conducting polymers with specific optoelectronic properties Camurlu & Guven, 2015.
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-7-9-1-3-10(4-2-9)17-8-11(16)14-12-13-5-6-18-12/h1-7H,8H2,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGHVNKPNQEZPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586222 | |
Record name | 2-(4-Formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215503-93-8 | |
Record name | 2-(4-Formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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